2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with sulfonyl chloride derivatives. One common method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which can then be further functionalized to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imine and enamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various functionalized benzoxazole derivatives .
Scientific Research Applications
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride has a wide range of scientific research applications:
- **Medicinal Chemistry
Properties
Molecular Formula |
C7H4ClNO4S |
---|---|
Molecular Weight |
233.63 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10) |
InChI Key |
OMEFBNBDASEELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.